molecular formula C10H11NO3 B2364545 methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate CAS No. 1356163-58-0

methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate

Cat. No.: B2364545
CAS No.: 1356163-58-0
M. Wt: 193.202
InChI Key: MIYJIDZRMVVQCP-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C10H11NO3

Scientific Research Applications

Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate typically involves multi-component reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction conditions often involve mild temperatures and short reaction times, making the process efficient and cost-effective.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-throughput screening can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Mechanism of Action

The mechanism of action of methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)8-5-7-3-2-4-14-9(7)6-11-8/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYJIDZRMVVQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-oxo-2-((2-oxo-2-(pent-4-en-1-yloxy)ethyl)amino)acetate (42.5 g, 1 eq) and dichloromethane (DCM) (425 mL) were added to a vessel with stirring followed by the addition of pyridine (17.6 g, 1.2 eq). Tf2O (78.5 g, 1.5 eq) was added over 45 min to the mixture maintaining an internal temperature of ˜25° C. The mixture was stirred for 6 h at which point the reaction was carefully quenched by the addition of 20 wt % aqueous NaOAc (255 mL) to form a biphasic solution. The aqueous layer was extracted with DCM (85 mL). The combined organic layers were washed first with water (127.5 mL) and 10 wt % citric acid solution (170 mL). 6N HCl (127.5 mL) was added to the mixture to form a biphasic mixture. The two layers were separated and the organic layer was extracted with 6 N HCl (85 mL). The acidic aqueous layers were combined and DCM (127.5 mL) was added. While maintaining the temperature below 25° C., 28 wt % aqueous NH4OH was slowly added until the pH of the aqueous layer reached 3-5. The two layers were separated and the aqueous layer was extracted with DCM (85 mL). The combined organic layers were washed with water (85 mL). The organic solution was concentrated under reduced pressure to provide the title compound as an oil which solidified on standing. 1H NMR (400 MHz, CDCl3) δ ppm 8.17 (s, 1H), 7.80-7.86 (m, 1H), 4.26 (t, J=5.19 Hz, 2H), 3.92 (s, 3H), 2.79 (t, J=6.44 Hz, 2H), 1.97-2.09 (m, 2H); 13C NMR (75 MHz, CDCl3) δ ppm 165.11, 154.25, 138.95, 138.64, 130.06, 126.13, 65.55, 51.99, 23.57, 20.67; HRMS (M+Na) m/z, calcd for C10H11NO3Na, 216.0637; found, 216.0643.
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
425 mL
Type
solvent
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Name
Quantity
78.5 g
Type
reactant
Reaction Step Three

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